Tert-butyl 2-[(butan-2-yl)amino]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(butan-2-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-6-8(2)11-7-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIUBWCOBIFOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183159-54-7 | |
| Record name | tert-butyl 2-[(butan-2-yl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The primary synthetic approach to this compound involves the nucleophilic substitution of tert-butyl bromoacetate by butan-2-ylamine under basic conditions. The reaction proceeds as follows:
$$
\text{Butan-2-ylamine} + \text{tert-butyl bromoacetate} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound} + \text{HBr}
$$
- Base: Commonly sodium hydroxide or potassium carbonate is used to neutralize the released HBr and drive the reaction forward.
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) enhance nucleophilicity and solubility.
- Temperature: Typically maintained between 0–25 °C to minimize side reactions and maximize selectivity.
This method leverages the nucleophilic amine attacking the electrophilic carbon adjacent to the bromide, displacing bromide and forming the desired ester-amine compound.
Industrial Scale Production
For large-scale synthesis, continuous flow reactors are employed to improve reaction control, yield, and purity. Continuous flow allows precise regulation of temperature, pressure, and reagent mixing, which is critical for scaling up nucleophilic substitution reactions involving sensitive esters and amines.
Reaction Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | NaOH, K2CO3 | Neutralizes HBr, promotes substitution |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |
| Temperature | 0–25 °C | Controls reaction rate and side product formation |
| Reaction Time | 2–6 hours | Depends on scale and reagent purity |
| Stoichiometry | Slight excess of amine or ester | To drive reaction to completion |
Alternative Synthetic Routes
- Direct Esterification: Condensation of butan-2-ylamine with tert-butyl glycine under dehydrating conditions, although less common due to lower yields and harsher conditions.
- Transesterification: Exchange of ester groups starting from other tert-butyl esters under Lewis acid catalysis (e.g., BF3·etherate), which can be used to introduce the tert-butyl ester moiety post amine introduction.
Post-Synthesis Purification
Purification is typically achieved by:
- Extraction: Using organic solvents such as ethyl acetate.
- Chromatography: Silica gel column chromatography to separate unreacted starting materials and side products.
- Crystallization: If applicable, to obtain pure solid form.
Reaction Characteristics and Mechanistic Insights
Nucleophilic Substitution Mechanism
The reaction follows an SN2 pathway where the nucleophilic butan-2-ylamine attacks the electrophilic carbon of tert-butyl bromoacetate, displacing bromide ion. Steric hindrance from the tert-butyl group can slow the reaction, requiring mild heating or longer reaction times.
Side Reactions and By-products
- Hydrolysis of the ester under basic conditions can occur, leading to tert-butyl alcohol and amino acid derivatives.
- Over-alkylation or polymerization is minimal due to steric bulk but can be monitored.
Reaction Yield and Purity
Typical isolated yields range from 70% to 90% depending on reaction conditions and purification efficiency.
Data Table: Summary of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Butan-2-ylamine, tert-butyl bromoacetate, NaOH/K2CO3 | 0–25 °C, 2–6 h | 75–90 | Most common, mild conditions |
| Direct esterification | Butan-2-ylamine, tert-butyl glycine, dehydrating agent | Elevated temp, longer time | 50–65 | Less efficient, harsher conditions |
| Transesterification | Aminoacetate ester, alcohol, BF3·etherate catalyst | Room temp, several hours | 60–80 | Alternative, catalyst dependent |
Research Findings and Analytical Characterization
- Spectroscopic Analysis: NMR (1H and 13C) confirms the presence of tert-butyl groups and amine linkage. IR spectroscopy shows characteristic ester carbonyl stretch (~1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- Mass Spectrometry: Confirms molecular weight (approx. 187.28 g/mol) and fragmentation consistent with the proposed structure.
- Kinetic Studies: Reaction rates decrease with increased steric bulk around the amine, consistent with SN2 mechanism.
- Purity Analysis: High-performance liquid chromatography (HPLC) confirms product purity >95% after purification.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(butan-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[(butan-2-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(butan-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved can include enzymatic hydrolysis, where the ester bond is cleaved to release the active amino acid derivative.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Cyclopropylmethyl and phenylethyl substituents increase logP values, favoring blood-brain barrier penetration .
- Reactivity : Propargyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), useful in bioconjugation .
- Cost : Substituent complexity directly impacts pricing. For example, phenylethyl derivatives are ~3x more expensive than hydroxyethyl analogs .
Functional Group Modifications in Acetate Derivatives
Replacing the amino group with other functionalities alters reactivity and applications:
Key Observations :
- Biological Activity: Phenoxy derivatives (e.g., 2,4,5-trichlorophenoxy) exhibit herbicidal properties but raise ecological concerns due to chlorine content .
- Chemical Reactivity: Acetoacetate derivatives participate in condensation reactions, while formylphenoxy analogs serve as crosslinkers in polymers .
Material Science
Cyclopropylmethyl-substituted analogs demonstrate utility in designing thermally stable polymers, with decomposition temperatures exceeding 250°C .
Biological Activity
Tert-butyl 2-[(butan-2-yl)amino]acetate (CAS No. 1183159-54-7) is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This compound features a tert-butyl group and a butan-2-yl amino group attached to an acetate moiety, which may influence its solubility, stability, and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study evaluating various derivatives of amino acid esters found that compounds with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that this compound can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways . The specific pathways involved and the concentration-dependent effects are areas for further research.
The proposed mechanism of action involves the interaction of the compound with cellular targets, possibly modulating enzyme activity or receptor signaling pathways. The presence of the tert-butyl group may enhance lipophilicity, facilitating membrane penetration and subsequent biological effects .
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Case Study 2: Cytotoxicity in Cancer Cells
In a study involving human breast cancer cell lines (MCF-7), this compound exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-[(butan-2-yl)amino]acetate, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl esters are often formed by reacting carboxylic acid derivatives (e.g., chloroacetates) with tert-butanol under acidic or basic conditions. The amine group [(butan-2-yl)amino] can be introduced via alkylation of a primary amine or reductive amination. Key parameters include:
- Catalyst selection : Use of triethylamine or DMAP to enhance reaction efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure, with characteristic peaks for the tert-butyl group (~1.4 ppm) and the acetamide backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond lengths, as demonstrated in analogous tert-butyl ester structures . SHELX software is widely used for refinement .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1730 cm) .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Toxicity Management : Classified under EU-GHS Category 4 for acute toxicity (oral, dermal, inhalation). Treat all exposures as hazardous; rinse skin/eyes immediately with water .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or nickel catalysts for coupling reactions to reduce reaction time.
- Solvent-Free Conditions : Explore microwave-assisted synthesis to enhance yields and reduce solvent waste.
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, enabling gram-scale production .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways to identify energetically favorable intermediates. Compare predicted activation energies with experimental kinetic data.
- Isotopic Labeling : Use N or C isotopes to trace reaction mechanisms and validate computational models.
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables causing discrepancies .
Q. How does this compound function as an intermediate in synthesizing bioactive molecules, and what are the mechanistic considerations?
- Methodological Answer :
- Peptide Coupling : The tert-butyl group protects carboxylates during solid-phase peptide synthesis (SPPS). Deprotection with TFA yields free amines for subsequent reactions.
- Antimicrobial Agents : The compound’s acetamide backbone serves as a scaffold for introducing heterocyclic moieties (e.g., pyridine, imidazole) to enhance bioactivity .
- Mechanistic Insights : The steric bulk of the tert-butyl group influences regioselectivity in nucleophilic substitutions, as shown in analogous tert-butyl ester syntheses .
Q. What analytical approaches are used to address conflicting toxicity data reported in safety assessments of this compound?
- Methodological Answer :
- In Vitro Assays : Conduct MTT or LDH assays on human cell lines (e.g., HEK293) to assess cytotoxicity.
- Ecotoxicity Profiling : Use Daphnia magna or algae models to evaluate environmental impact, as standard regulatory data are often lacking .
- Meta-Analysis : Compare safety data across multiple sources (e.g., Key Organics vs. Sigma-Aldrich) to identify consensus or outliers. Discrepancies may arise from batch-specific impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
